molecular formula C10H10Br2O2 B3051501 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane CAS No. 3418-22-2

2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane

Cat. No.: B3051501
CAS No.: 3418-22-2
M. Wt: 321.99 g/mol
InChI Key: BEEQGUHBXJRRTI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromomethyl group and a bromophenyl group attached to a 1,3-dioxolane ring

Scientific Research Applications

2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane typically involves the following steps:

  • Formation of 1,3-Dioxolane Ring: : The initial step involves the formation of the 1,3-dioxolane ring. This can be achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.

  • Bromination: : The next step involves the bromination of the dioxolane ring. This can be done by reacting the dioxolane compound with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

  • Substitution Reaction: : The final step involves the substitution of the bromine atom with a bromophenyl group. This can be achieved by reacting the brominated dioxolane with a bromophenyl compound in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions are used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane
  • 2-(Iodomethyl)-2-(4-iodophenyl)-1,3-dioxolane
  • 2-(Methyl)-2-(4-methylphenyl)-1,3-dioxolane

Uniqueness

2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the bromomethyl group provides a versatile site for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c11-7-10(13-5-6-14-10)8-1-3-9(12)4-2-8/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEQGUHBXJRRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CBr)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955722
Record name 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3418-22-2
Record name NSC131449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
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2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
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2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
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2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
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2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane
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2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane

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